molecular formula C22H27NO4S B440370 Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 352687-26-4

Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B440370
CAS No.: 352687-26-4
M. Wt: 401.5g/mol
InChI Key: ZWEDEYUWRTUITJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Comparison with Similar Compounds

Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a unique structural arrangement characterized by:

  • Ethyl ester functional group
  • Thiophene ring with various substituents
  • Carbonyl and amino groups attached to a phenyl moiety

Molecular Characteristics

FeatureDescription
Molecular FormulaC19H25N1O3S1
Molecular WeightApproximately 345.48 g/mol
Key Functional GroupsEthyl ester, carbonyl, amine

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating significant cytotoxic effects against these cells .

The mechanism involves:

  • Induction of Apoptosis : Flow cytometry analysis revealed that the compound causes G2/M phase arrest and S-phase cell-cycle arrest, leading to increased apoptosis rates.
  • Inhibition of Autophagy : The compound was shown to inhibit autophagic cell death, further supporting its role in promoting apoptosis over autophagy .

Case Studies

  • In Vitro Study on MCF-7 Cells : The study found that treatment with the compound resulted in a significant increase in apoptotic markers and a reduction in viable cell counts after 48 hours of exposure.
  • In Vivo Tumor Growth Inhibition : In animal models, the compound demonstrated a 54% reduction in tumor mass compared to control treatments, showcasing its potential as an effective therapeutic agent against tumors .

Additional Therapeutic Properties

Beyond antitumor activity, this compound may possess other biological activities:

  • Antimicrobial Activity : Preliminary tests suggest potential efficacy against various bacterial strains.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds.

Compound NameAntitumor Activity (IC50 μM)Key Features
Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate23.2 - 49.9Similar thiophene structure
Ethyl 2-amino-4-methylthiophene-3-carboxylateModerateLacks complex substituents
Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylateLower activityChlorine substitution affects reactivity

This comparison indicates that the unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.

Properties

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-3-26-16-13-11-15(12-14-16)20(24)23-21-19(22(25)27-4-2)17-9-7-5-6-8-10-18(17)28-21/h11-14H,3-10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEDEYUWRTUITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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